N1-(6-methylpyridin-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide
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Overview
Description
N1-(6-methylpyridin-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound that belongs to the class of oxalamides, which are known for their diverse applications in medicinal chemistry and material science. This compound features a unique structure with two pyridine rings, one of which is methyl-substituted, connected by an oxalamide linkage. The presence of pyridine rings in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-methylpyridin-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the reaction of 6-methyl-2-aminopyridine with 2-pyridylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of the intermediate by reacting 6-methyl-2-aminopyridine with oxalyl chloride in an inert solvent such as dichloromethane.
Step 2: Addition of 2-pyridylmethylamine to the reaction mixture to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(6-methylpyridin-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-(6-methylpyridin-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N1-(6-methylpyridin-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The pyridine rings can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with nucleic acids and proteins, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring structure and exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.
Uniqueness
N1-(6-methylpyridin-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide is unique due to the presence of both a methyl-substituted pyridine ring and an oxalamide linkage, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N'-(6-methylpyridin-2-yl)-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-10-5-4-7-12(17-10)18-14(20)13(19)16-9-11-6-2-3-8-15-11/h2-8H,9H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGATBMZRKBFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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